7-fluoro-9-methyl-9H-imidazo[1,2-a]indol-9-ol
Description
Properties
IUPAC Name |
6-fluoro-4-methylimidazo[1,2-a]indol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-11(15)8-6-7(12)2-3-9(8)14-5-4-13-10(11)14/h2-6,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQGIZZPRCHVPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)F)N3C1=NC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-fluoro-9-methyl-9H-imidazo[1,2-a]indol-9-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. For instance, the reaction may involve the use of fluorinated aniline derivatives and methyl-substituted indole intermediates, followed by cyclization under acidic or basic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
7-fluoro-9-methyl-9H-imidazo[1,2-a]indol-9-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
7-fluoro-9-methyl-9H-imidazo[1,2-a]indol-9-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-fluoro-9-methyl-9H-imidazo[1,2-a]indol-9-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the suppression of viral replication .
Comparison with Similar Compounds
7-fluoro-9-methyl-9H-imidazo[1,2-a]indol-9-ol can be compared with other similar compounds, such as:
7-chloro-9-methyl-9H-imidazo[1,2-a]indol-9-ol: This compound has a chlorine atom instead of fluorine, which may result in different biological activities and chemical reactivity.
9-methyl-9H-imidazo[1,2-a]indol-9-ol: The absence of the fluorine atom in this compound can lead to differences in its chemical properties and biological effects.
Biological Activity
7-Fluoro-9-methyl-9H-imidazo[1,2-a]indol-9-ol (CAS Number: 2138169-43-2) is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C₁₁H₉FN₂O
- Molecular Weight : 204.20 g/mol
- Structure : The compound features an imidazo[1,2-a]indole core with a fluorine atom and a methyl group contributing to its unique properties.
| Property | Value |
|---|---|
| CAS Number | 2138169-43-2 |
| Molecular Formula | C₁₁H₉FN₂O |
| Molecular Weight | 204.20 g/mol |
Antitumor Activity
Recent studies have demonstrated that compounds similar to 7-fluoro-9-methyl-9H-imidazo[1,2-a]indol-9-ol exhibit promising antitumor activity. For instance, thiazole derivatives containing similar structural motifs have shown significant cytotoxic effects against various cancer cell lines, suggesting that the imidazo[1,2-a]indole framework may enhance biological efficacy.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of several thiazole-linked indoles, revealing that certain derivatives had IC50 values lower than standard chemotherapeutics like doxorubicin. The presence of electron-donating groups, such as methyl at specific positions, was crucial for enhancing activity.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Thiazole Derivative A | 1.61 ± 1.92 | Jurkat (Bcl-2) |
| Thiazole Derivative B | 1.98 ± 1.22 | A-431 |
The mechanism through which these compounds exert their effects often involves the induction of apoptosis in cancer cells. For example, in a study involving microtubule-destabilizing agents, compounds similar to 7-fluoro-9-methyl-9H-imidazo[1,2-a]indol-9-ol were shown to enhance caspase activity in breast cancer cells, indicating a potential pathway for inducing cell death.
Structure-Activity Relationship (SAR)
The structure of 7-fluoro-9-methyl-9H-imidazo[1,2-a]indol-9-ol suggests that modifications to the indole core can significantly impact its biological activity. The fluorine atom and methyl group are believed to play a role in enhancing lipophilicity and binding affinity to biological targets.
Key Findings in SAR Studies :
- Fluorine Substitution : Increases potency against specific cancer cell lines.
- Methyl Group Positioning : Critical for maintaining cytotoxic activity.
- Indole Core Modifications : Alterations can lead to enhanced or diminished biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
